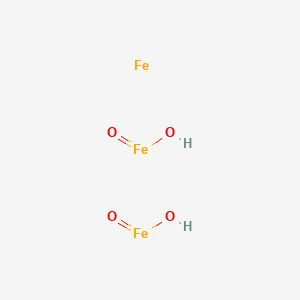
Rienso;Hydroxy(oxo)iron,iron;C 7228;Code 7228;Cytogen;Ferrheme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnetite, also known as iron(II,III) oxide or Fe₃O₄, is a naturally occurring mineral and one of the main iron ores. It is notable for its magnetic properties, which have been known and utilized since ancient times. Magnetite is found in igneous, metamorphic, and sedimentary rocks and is often used as a source of iron for steel production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnetite can be synthesized through various methods, including:
Co-precipitation Method: This involves the precipitation of iron salts (such as iron(II) sulfate and iron(III) chloride) in an alkaline medium, typically using sodium hydroxide or ammonium hydroxide.
Thermal Decomposition: This method involves the thermal decomposition of iron precursors, such as iron(III) acetylacetonate, in the presence of a stabilizing agent.
Hydrothermal Synthesis: This involves the reaction of iron salts under high temperature and pressure conditions in an aqueous solution.
Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Industrial Production Methods
Industrial production of magnetite typically involves the mining of magnetite ore, followed by crushing, grinding, and magnetic separation to concentrate the magnetite. The concentrated magnetite is then processed to produce iron and steel .
Chemical Reactions Analysis
Types of Reactions
Magnetite undergoes various chemical reactions, including:
Oxidation: Magnetite can be oxidized to maghemite (γ-Fe₂O₃) or hematite (Fe₂O₃) under different conditions.
Reduction: Magnetite can be reduced to wüstite (FeO) and further to metallic iron (Fe) under reducing conditions.
Substitution: Magnetite can undergo substitution reactions where iron ions are replaced by other metal ions, such as cobalt or nickel.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen and carbon monoxide.
Major Products
Oxidation: Maghemite (γ-Fe₂O₃) and hematite (Fe₂O₃).
Reduction: Wüstite (FeO) and metallic iron (Fe).
Scientific Research Applications
Magnetite has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of magnetite in various applications involves its magnetic properties and surface reactivity. For example:
Comparison with Similar Compounds
Magnetite is often compared with other iron oxides, such as:
Hematite (Fe₂O₃): Unlike magnetite, hematite is not magnetic and has a different crystal structure.
Maghemite (γ-Fe₂O₃): Maghemite is similar to magnetite in terms of magnetic properties but has a different oxidation state and crystal structure.
Wüstite (FeO): Wüstite is a non-stoichiometric iron oxide with a different crystal structure and magnetic properties compared to magnetite.
Magnetite’s unique combination of magnetic properties, chemical stability, and biocompatibility makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
hydroxy(oxo)iron;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNJGDEJXIUCC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Fe]=O.O[Fe]=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3H2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
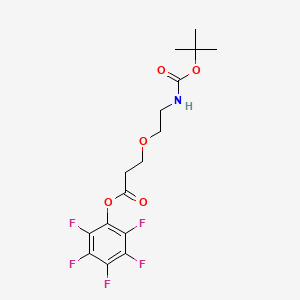
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)

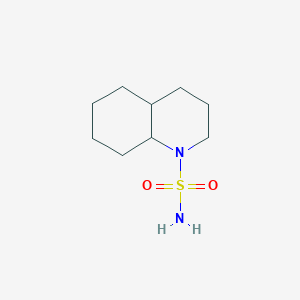

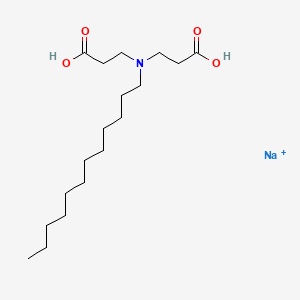
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
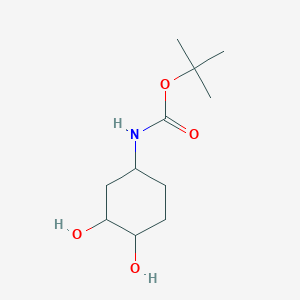
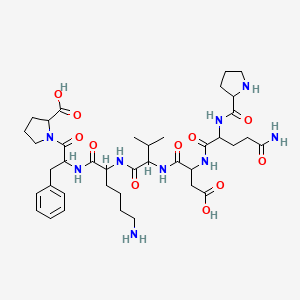
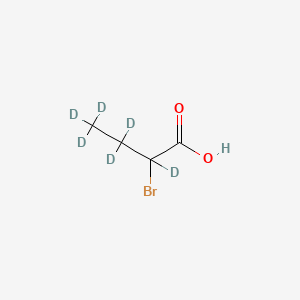

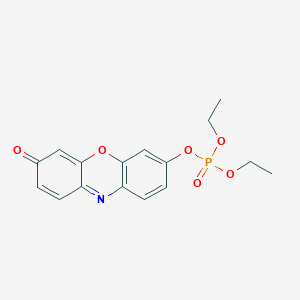
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
